1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760515
InChI: InChI=1S/C10H12ClNO2/c1-6(2)9-7(3)4-5-8(11)10(9)12(13)14/h4-6H,1-3H3
SMILES: CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene

CAS No.:

Cat. No.: VC13760515

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 1-chloro-4-methyl-2-nitro-3-propan-2-ylbenzene
Standard InChI InChI=1S/C10H12ClNO2/c1-6(2)9-7(3)4-5-8(11)10(9)12(13)14/h4-6H,1-3H3
Standard InChI Key PBARXSKNSUBBTR-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C
Canonical SMILES CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 1-chloro-4-methyl-2-nitro-3-propan-2-ylbenzene, reflecting the substituent positions on the benzene ring . The numbering begins at the chlorine atom (position 1), followed by the nitro group (position 2), isopropyl group (position 3), and methyl group (position 4). Alternative designations include:

  • SB35801 (Synblock catalog identifier)

  • 2331260-00-3 (CAS Registry Number)

  • CS-0340871 (PubChem substance identifier)

Notably, the compound is structurally distinct from simpler chloronitrotoluenes, such as 1-chloro-4-methyl-2-nitrobenzene (CAS 89-60-1), which lacks the isopropyl substituent .

Molecular Geometry and Stereoelectronic Effects

The benzene ring adopts a planar geometry, with substituents influencing electron distribution. The nitro group (NO2-\text{NO}_2) at position 2 is a strong electron-withdrawing meta-director, while the isopropyl (C(CH3)2-\text{C}(\text{CH}_3)_2) and methyl (CH3-\text{CH}_3) groups at positions 3 and 4 act as electron-donating ortho/para-directors. This interplay creates regions of varying electron density, as visualized in the PubChem 3D conformer model . Quantum mechanical calculations predict moderate dipole moments (~3.5 D) due to the polar nitro and chloro groups.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_{2}
Molecular Weight213.66 g/mol
XLogP3 (Partition Coefficient)3.8 (estimated)
Topological Polar Surface Area45.6 Ų

Synthesis and Industrial Production

Proposed Synthetic Routes

While explicit details for 1-chloro-3-isopropyl-4-methyl-2-nitro-benzene are scarce, its synthesis likely involves sequential functionalization of a toluene or cumene derivative. A plausible pathway includes:

  • Friedel-Crafts alkylation of p-xylene with isopropyl chloride to introduce the isopropyl group.

  • Chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under radical conditions.

  • Nitration with a mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) at controlled temperatures .

The nitro group’s position is dictated by the directing effects of existing substituents. For example, the methyl group in p-xylene directs incoming electrophiles to the ortho and para positions, while the isopropyl group may sterically hinder certain sites .

Industrial Relevance

Synblock, a chemical supplier, lists this compound under catalog number SB35801 with ≥98% purity, indicating its use as a specialty intermediate . Potential applications include:

  • Agrochemicals: As a precursor to herbicides or insecticides.

  • Pharmaceuticals: Nitroaromatics often serve as building blocks for amine-containing drugs.

  • Dyes and Pigments: Nitro groups contribute to chromophore development.

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The compound’s melting and boiling points remain unreported, but analogous chloronitrobenzenes exhibit melting points between 30–80°C and boiling points exceeding 250°C . It is expected to show low water solubility (<1 mg/L at 25°C) due to its hydrophobic isopropyl and methyl groups. Common organic solvents like dichloromethane, ethyl acetate, and toluene are likely suitable for handling.

Stability and Decomposition

Nitroaromatics are generally thermally stable but may decompose exothermically above 200°C, releasing toxic gases (e.g., NOx_x, HCl). Storage recommendations specify dry, sealed environments to prevent hydrolysis or unintended reactions .

Analytical Characterization

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